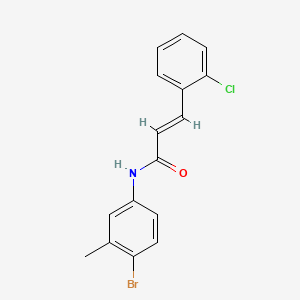![molecular formula C23H30N2O3 B6028561 2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)
2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMFDMA, and it belongs to a class of compounds known as spirocyclic compounds. DMFDMA has been shown to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of DMFDMA is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. DMFDMA has been shown to have activity at several different receptor types, including serotonin receptors and dopamine receptors. This suggests that it may have a complex mechanism of action that involves multiple pathways.
Biochemical and Physiological Effects:
DMFDMA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have activity as an antidepressant, anxiolytic, and analgesic. It has also been shown to have activity as an anti-inflammatory agent and as a modulator of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMFDMA for lab experiments is its wide range of activity. It has been shown to have activity against a variety of biological targets, which makes it a promising candidate for the development of new drugs. However, one of the limitations of DMFDMA is its complex mechanism of action, which makes it difficult to study in detail.
Zukünftige Richtungen
There are several future directions for research on DMFDMA. One area of research that is promising is the development of new drugs based on DMFDMA. Another area of research is the study of the mechanism of action of DMFDMA in more detail. This could help to identify new targets for drug development and could lead to the development of more effective drugs. Additionally, the study of the biochemical and physiological effects of DMFDMA could lead to the development of new treatments for a wide range of conditions.
Synthesemethoden
The synthesis of DMFDMA is a complex process that involves several steps. One of the most commonly used methods for synthesizing DMFDMA is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with a tryptamine derivative in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to yield DMFDMA.
Wissenschaftliche Forschungsanwendungen
DMFDMA has been the subject of extensive scientific research, and it has been shown to have a wide range of potential applications. One of the most promising applications of DMFDMA is in the field of drug discovery. DMFDMA has been shown to have activity against a variety of biological targets, including enzymes and receptors. This makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-17-12-21(18(2)28-17)22(26)25-11-9-23(16-25)8-5-10-24(15-23)14-19-6-4-7-20(13-19)27-3/h4,6-7,12-13H,5,8-11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLNXQFFDNOEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6028500.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)
![2,2'-[(3-methylcyclohexyl)imino]diethanol](/img/structure/B6028507.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6028519.png)
![ethyl 3-benzyl-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6028527.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6028534.png)
![1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028542.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![1-acetyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6028573.png)